molecular formula C17H20N2OS B2391692 N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-66-8

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2391692
M. Wt: 300.42
InChI Key: QCUGYSIKPIKFDL-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as PTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Treatment

One significant application of similar compounds is in the design and synthesis of isotype-selective histone deacetylase (HDAC) inhibitors. These compounds, including N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown potential in blocking cancer cell proliferation, inducing histone acetylation, and promoting apoptosis, making them promising candidates for anticancer drugs (Zhou et al., 2008).

Heterocyclic Synthesis for Chemical Diversity

Compounds with a thiophenyl moiety have been utilized in heterocyclic synthesis, leading to the creation of various derivatives with potential applications in medicinal chemistry. For instance, thiophenylhydrazonoacetates have been used to synthesize pyrazole, isoxazole, and pyrimidine derivatives, contributing to the chemical diversity necessary for drug discovery (Mohareb et al., 2004).

Melanoma Cytotoxicity

Benzamide derivatives, including those related to the compound , have been explored for their cytotoxicity against melanoma cells. These studies aim to develop targeted drug delivery systems for melanoma therapy, leveraging the high binding capacity of benzamide derivatives to melanotic melanoma cells (Wolf et al., 2004).

Smart Window Applications

In materials science, derivatives of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide have been investigated for smart window applications. The synthesis and characterization of thienylpyrrole derivatives, for example, have shown potential for use in smart windows due to their optical properties and stability (Soğancı et al., 2016).

Bioinorganic Chemistry

In bioinorganic chemistry, cobalt(II) complexes with Schiff bases derived from thiophene-containing compounds have been synthesized and characterized. These complexes show promise in antimicrobial activity, highlighting their relevance in the development of new antimicrobial agents (Singh et al., 2009).

properties

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(14-6-2-1-3-7-14)18-12-16(15-8-11-21-13-15)19-9-4-5-10-19/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUGYSIKPIKFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

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